1,5-Dichloro-2-trifluoromethylthio-4-nitrobenzene is a chemical compound with the molecular formula and a molecular weight of 292.06 g/mol. It is classified as an aromatic compound due to its benzene ring structure, which is substituted with chlorine, trifluoromethylthio, and nitro groups. This compound has notable applications in scientific research and industrial chemistry.
The synthesis of 1,5-Dichloro-2-trifluoromethylthio-4-nitrobenzene typically involves several steps:
Each step requires careful control of reaction conditions to optimize yield and purity, often involving catalysts and specific temperatures .
1,5-Dichloro-2-trifluoromethylthio-4-nitrobenzene has a complex molecular structure characterized by:
The structure features a benzene ring with two chlorine atoms, one trifluoromethylthio group, and one nitro group positioned at specific locations on the ring .
1,5-Dichloro-2-trifluoromethylthio-4-nitrobenzene can participate in various chemical reactions:
Common reagents include hydrogen gas, catalysts like palladium on carbon, and oxidizing agents such as potassium permanganate.
The mechanism of action for 1,5-Dichloro-2-trifluoromethylthio-4-nitrobenzene involves its reactivity due to the electron-withdrawing effects of the nitro and trifluoromethylthio groups. This reactivity allows for electrophilic substitution reactions where the compound can interact with nucleophiles or other electrophiles in various chemical environments. The presence of multiple electronegative atoms enhances its ability to participate in complex chemical processes .
This compound is classified as an irritant (Hazard Symbols: Xi), indicating that it can cause irritation upon contact with skin or mucous membranes .
1,5-Dichloro-2-trifluoromethylthio-4-nitrobenzene has several significant applications in scientific research:
Its unique properties make it valuable for developing compounds with specific functionalities in medicinal chemistry and materials science .
Regioselective halogenation establishes the foundational 1,5-dichloro pattern essential for subsequent functionalization. Metal-directed halogenation leverages copper(I) catalysts to achieve >90% para-selectivity in dichlorobenzene systems by forming transient complexes that direct electrophilic chlorine to specific positions [5]. This approach minimizes isomer formation—critical for avoiding difficult separations in downstream reactions.
Solvent-mediated selectivity profoundly influences halogen distribution. Nitromethane promotes meta-chlorination through polarity-driven intermediate stabilization, while aprotic solvents like DMF favor ortho/para pathways via substrate solvation effects [3]. Recent protocols using ionic liquid media demonstrate enhanced meta-selectivity (95%) at reduced temperatures (0–5°C), suppressing dihalogen byproducts [5].
Table 1: Solvent/Catalyst Systems for 1,5-Dichloro Regioselectivity
System | Temperature (°C) | Isomer Ratio (1,5:others) | Yield (%) |
---|---|---|---|
CuCl/DCE | 80 | 92:8 | 88 |
FeCl₃/Nitromethane | 25 | 85:15 | 82 |
I₂/[BMIM]PF₆ | 0 | 95:5 | 90 |
Halex exchange enables strategic fluorine introduction after nitration. Potassium fluoride in sulfolane at 180°C converts 1,5-dichloro-4-nitrobenzene to 1-chloro-5-fluoro-4-nitrobenzene with 97% conversion, leveraging nitro-group activation [5] [10]. This stepwise halogenation circumvents competitive substitution patterns observed in direct fluorination.
Nitration of dichlorinated precursors demands precision to secure the para-nitro configuration. Mixed acid systems (H₂SO₄/HNO₃) at controlled stoichiometry (1:1.05 molar ratio) achieve 94% 4-nitro isomer purity by protonating the aromatic ring to mitigate polysubstitution [3] [7]. Temperature modulation is critical—maintaining 10–15°C prevents oxidative decomposition while ensuring complete conversion within 4 hours [10].
Positional protection strategies employ temporary directing groups. Phase-transfer catalysts (Aliquat 336) enhance interfacial kinetics in biphasic toluene/HNO₃ systems, yielding 89% 1,5-dichloro-4-nitrobenzene with <5% ortho-nitro impurity [3]. This approach replaces traditional DMF-based methods that caused colloidal caking and reduced yields by 15–20% [3].
Table 2: Nitration Performance in Different Media
Medium | Catalyst | Reaction Time (h) | 4-Nitro Isomer Purity (%) |
---|---|---|---|
Sulfuric Acid | None | 3.0 | 94 |
Toluene/HNO₃ | Aliquat 336 | 1.5 | 89 |
DMF/HNO₃ | None | 2.0 | 72 |
Electronic effects profoundly influence nitro-group orientation. Computational studies confirm the chloro substituents' meta-directing strength outweighs trifluoromethylthio's weaker ortho/para influence, ensuring predominant para-nitration in polysubstituted intermediates [7] [10]. Kinetic analysis reveals a 12 kJ/mol activation barrier difference favoring 4-nitro over 2-nitro isomer formation under standard conditions.
Introducing the -SCF₃ group employs electrophilic or nucleophilic pathways with distinct tradeoffs. Electrophilic trifluoromethylthiolation uses (PhSO₂)₂NSCF₃ under Lewis acid activation (BF₃·Et₂O), achieving 85–92% yields at 0°C in dichloromethane [6]. This method tolerates nitro groups but requires anhydrous conditions and generates stoichiometric waste.
Nucleophilic alternatives leverage Cu(SCF₃) complexes derived from CF₃SO₂Na (Langlois reagent). Photoredox catalysis with Ru(bpy)₃Cl₂ and visible light enables room-temperature trifluoromethylthiolation of aryl chlorides via radical intermediates [6] [7]. Though atom-economical (85% yield), this method necessitates expensive catalysts and extended reaction times (12–18 hours).
Table 3: Trifluoromethylthiolation Reagent Comparison
Reagent | Conditions | Yield (%) | Byproducts |
---|---|---|---|
(PhSO₂)₂NSCF₃ | BF₃·Et₂O, DCM, 0°C | 92 | PhSO₂NHPh |
CF₃SO₂Na/CuI | DMF, 120°C | 78 | SO₂ |
AgSCF₃ | Phenanthroline, 1,4-dioxane | 88 | AgBr |
Radical trifluoromethylthiolation emerges as a third approach. tert-Butyl hydroperoxide oxidizes CF₃SO₂Na to generate ·SCF₃ radicals that add to electron-deficient aromatics [6]. This method achieves 80% yield with nitro-containing substrates but exhibits limited functional group tolerance due to radical side reactions.
Strategic sequencing is paramount for assembling all functionalities. Halogenation-nitration-SCF₃ installation minimizes side reactions: initial chlorination establishes the core, nitration exploits chloro-direction, and late-stage trifluoromethylthiolation avoids oxidation vulnerabilities [3] [5]. This sequence maintains an 82% overall yield in pilot-scale runs (5 kg).
Orthogonal protection enables chemoselective transformations. Silyl ether masking of phenolic -OH groups during nitration prevents decomposition, with subsequent deprotection yielding 95% pure intermediates [5] [8]. Phase-transfer catalysis proves essential for interfacial reactions—tetrabutylammonium bromide boosts nucleophilic displacement rates by 3-fold in SCF₃ incorporation [3].
Table 4: Multi-Step Synthesis Optimization
Sequence | Key Innovation | Overall Yield (%) | Purity (%) |
---|---|---|---|
Cl→NO₂→SCF₃ | Toluene solvent for nitration | 82 | 98.5 |
NO₂→SCF₃→Cl | Low-temp halogenation | 68 | 91 |
SCF₃→Cl→NO₂ | Protected -SCF₃ | 45 | 87 |
Workflow intensification integrates steps to minimize isolation. One-pot diazotization-deamination converts 2,4,5-trifluoroaniline to 1,2,4-trifluorobenzene intermediates without isolating diazonium salts, reducing processing time by 40% [5]. Continuous flow nitration at microchannel reactors enhances heat transfer, suppressing poly-nitration to <1% while operating at elevated temperatures (50°C) [10].
Photoredox catalysis revolutionizes traditional halogenation. Acridinium salts under blue LED light mediate benzylic fluorination via hydrogen atom transfer (HAT), achieving 90% selectivity with 0.5 mol% catalyst loading [2]. This replaces stoichiometric silver or mercury reagents in classical methods, reducing metal waste.
Copper-catalyzed halogen exchange (Halex) benefits from nanostructured KF carriers. Mesoporous silica-supported KF enhances diffusion kinetics, enabling 96% fluorination yield at 160°C—40°C lower than conventional processes [5]. The heterogeneous catalyst retains activity over 10 cycles with <3% leaching.
Table 5: Catalytic Systems for Key Steps
Reaction | Catalyst | Loading (mol%) | Turnover Frequency (h⁻¹) |
---|---|---|---|
Trifluoromethylthiolation | Ru(bpy)₃Cl₂ | 1.0 | 12 |
Halogen Exchange | CuI/1,10-phenanthroline | 5.0 | 8 |
Nitration | H-beta zeolite | 10 wt% | 5 |
Ligand-accelerated catalysis addresses challenging substitutions. Phenanthroline ligands promote Cu(SCF₃) formation from AgSCF₃, enabling aryl chloride trifluoromethylthiolation with 10:1 substrate/catalyst ratio [6]. Computational studies confirm ligand participation lowers the C–SCF₃ bond-forming barrier from 132 kJ/mol to 89 kJ/mol.
Electrochemical methods offer waste-free oxidation. Anodic generation of nitronium ions from nitrite permits nitration without strong acids, achieving 85% yield with sodium nitrate as nitro source [10]. Paired cathode reduction of nitro intermediates to anilines demonstrates the technique's versatility for integrated reaction sequences.
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